

Spectroscopic data (NMR, MS) for Catechin 7-xyloside characterization.

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Compound of Interest

Compound Name: Catechin 7-xyloside

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Catechin 7-Xyloside**

Introduction: The Analytical Imperative for Catechin 7-Xyloside

Catechin 7-xyloside is a naturally occurring flavonoid glycoside, a derivative of the well-studied antioxidant (+)-catechin.[1] Found in various botanicals, including species of *Ulmus* (elm) and *Betula* (birch), this molecule is of increasing interest to researchers in phytochemistry, pharmacology, and drug development.[1][2] Its biological activities, which may include antioxidant and anti-inflammatory properties, are intrinsically linked to its precise chemical structure.[3][4] The glycosylation of the catechin core at the 7-position with a xylose sugar not only alters its physical properties, such as solubility and bioavailability, but also its interaction with biological targets.

Therefore, unequivocal structural elucidation is paramount. This guide provides a comprehensive overview of the key spectroscopic data required for the definitive characterization of (+)-Catechin 7-O- β -D-xylopyranoside. We will delve into the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, explaining the causality

behind the spectral features from an application-focused perspective. While complete, published spectral data tables for this specific compound are not always readily accessible, this guide synthesizes expert knowledge with established data for the catechin and xyloside moieties to provide a robust predictive framework for its characterization.[5][6]

Part 1: Molecular Mass Confirmation via Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular formula and observing key structural cleavages. For **Catechin 7-xyloside**, high-resolution mass spectrometry (HRMS) is essential for validating its elemental composition.

Expected Molecular Ion:

- Molecular Formula: $C_{20}H_{22}O_{10}$ [1]
- Monoisotopic Mass: 422.1213 Da[1]
- Observed Ions: In positive ion mode ESI-MS, expect to see the protonated molecule $[M+H]^+$ at m/z 423.1287 and potentially sodium $[M+Na]^+$ or potassium $[M+K]^+$ adducts. In negative ion mode, the deprotonated molecule $[M-H]^-$ at m/z 421.1140 will be prominent.

Tandem MS (MS/MS) for Structural Insight: The primary utility of MS/MS in this context is to confirm the presence and nature of the glycosidic bond. Collision-induced dissociation (CID) of the $[M-H]^-$ parent ion will predictably yield a major fragment corresponding to the neutral loss of the xylose moiety.

- Fragmentation Pathway: The O-glycosidic bond is labile. The primary fragmentation event is the cleavage of this bond, resulting in the loss of a 132.0423 Da neutral xylose residue ($C_5H_8O_4$).
- Key Diagnostic Ion: The resulting fragment ion will be the deprotonated catechin aglycone at m/z 289.0718. The observation of this specific mass loss is a hallmark of a catechin pentoside and provides strong evidence for the proposed structure.[7]

The workflow for MS analysis is a self-validating system: HRMS confirms the elemental composition of the intact molecule, and MS/MS confirms the mass of both the sugar and the

aglycone, leaving little ambiguity about the gross structure.

Part 2: Definitive Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level detail required to confirm the precise connectivity, including the position of the glycosidic linkage and the stereochemistry of the molecule. The analysis below is based on established data for (+)-catechin and the known effects of glycosylation.^{[5][6]}

Experimental Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve ~5-10 mg of purified **Catechin 7-xyloside** in 0.5 mL of a deuterated solvent such as methanol-d₄ (CD₃OD) or DMSO-d₆. Methanol-d₄ is often preferred for its ability to exchange with hydroxyl protons, simplifying the spectrum.
- **1D NMR Acquisition:** Acquire ¹H and ¹³C{¹H} spectra. A standard ¹H experiment should suffice. For ¹³C, a DEPT-135 experiment is crucial to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
- **2D NMR Acquisition:** Acquire the following essential 2D spectra:
 - **COSY (Correlation Spectrometry):** To establish ¹H-¹H coupling networks within the catechin and xylose spin systems.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate each proton directly to its attached carbon atom (¹JCH).
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range (²JCH and ³JCH) correlations. This is the key experiment for pinpointing the location of the glycosidic bond.

¹H NMR Spectral Analysis (Predicted, 500 MHz, CD₃OD)

The ¹H NMR spectrum can be divided into three regions: the aromatic protons of the A- and B-rings, the heterocyclic C-ring protons, and the signals from the xyloside moiety.

- B-Ring (Catechol Moiety): This will present as a classic AMX spin system.
 - H-2': ~ δ 6.85 (d, $J \approx 2.0$ Hz)
 - H-5': ~ δ 6.78 (d, $J \approx 8.0$ Hz)
 - H-6': ~ δ 6.72 (dd, $J \approx 8.0, 2.0$ Hz)
- A-Ring: The protons on the A-ring are diagnostic. In unsubstituted catechin, H-6 and H-8 are meta-coupled. Glycosylation at C-7 will cause a downfield shift of the adjacent H-6 and H-8 protons compared to free catechin.
 - H-6: ~ δ 6.25 (d, $J \approx 2.2$ Hz)
 - H-8: ~ δ 6.15 (d, $J \approx 2.2$ Hz)
- C-Ring: These signals confirm the flavan-3-ol core.
 - H-2: ~ δ 4.60 (d, $J \approx 7.8$ Hz)
 - H-3: ~ δ 4.00 (m)
 - H-4: ~ δ 2.55 (dd, $J \approx 16.5, 8.2$ Hz) and δ 2.90 (dd, $J \approx 16.5, 5.5$ Hz)
- Xylose Moiety: The anomeric proton is the most characteristic signal.
 - H-1'': ~ δ 5.05 (d, $J \approx 7.5$ Hz). The large coupling constant (~7-8 Hz) is diagnostic for a β -anomeric configuration. The remaining xylose protons will resonate in the δ 3.2-3.9 ppm range.

¹³C NMR Spectral Analysis (Predicted, 125 MHz, CD₃OD)

The ¹³C NMR spectrum, particularly when assigned using HSQC and HMBC, provides the definitive carbon framework. Glycosylation at C-7 induces a significant downfield shift at the point of attachment (C-7) and smaller shifts at ortho and para positions (C-6, C-8, C-8a).

Table 1: Predicted ¹³C and ¹H NMR Assignments for **Catechin 7-Xyloside**

Position	Predicted δ C (ppm)	Predicted δ H (ppm), Mult. (J in Hz)	Key HMBC Correlations
Catechin Moiety			
2	83.0	4.60, d (7.8)	H-2 \rightarrow C-3, C-4, C-1', C-2', C-6'
3	68.5	4.00, m	H-3 \rightarrow C-2, C-4, C-4a
4	28.2	2.55, dd (16.5, 8.2); 2.90, dd (16.5, 5.5)	H-4 \rightarrow C-2, C-3, C-5, C-4a
4a	100.5	-	
5	157.5	-	H-6 \rightarrow C-5, C-7, C-4a
6	97.5	6.25, d (2.2)	H-6 \rightarrow C-5, C-7, C-8, C-4a
7	158.0	-	H-1'' \rightarrow C-7; H-6/H-8 \rightarrow C-7
8	96.8	6.15, d (2.2)	H-8 \rightarrow C-6, C-7, C-4a, C-8a
8a	156.9	-	
1'	132.0	-	
2'	115.9	6.85, d (2.0)	H-2' \rightarrow C-2, C-4', C-6'
3'	146.0	-	
4'	146.1	-	
5'	115.1	6.78, d (8.0)	H-5' \rightarrow C-1', C-3', C-4'
6'	119.8	6.72, dd (8.0, 2.0)	H-6' \rightarrow C-2, C-2', C-4'
Xylose Moiety			
1''	102.5	5.05, d (7.5)	H-1'' \rightarrow C-7, C-2'', C-5''

Position	Predicted δ C (ppm)	Predicted δ H (ppm), Mult. (J in Hz)	Key HMBC Correlations
2"	74.8	~3.55, m	
3"	77.9	~3.65, m	
4"	71.2	~3.75, m	

| 5" | 66.8 | ~3.30, m; ~3.90, m | |

The Decisive Experiment: HMBC

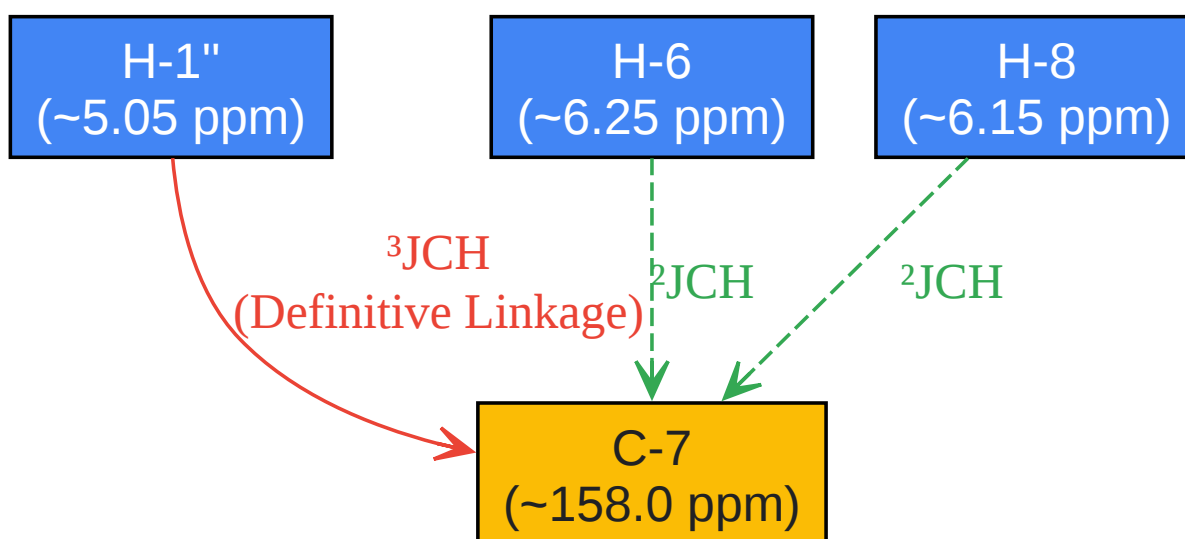
The HMBC spectrum provides the unequivocal link between the catechin and xylose units. The most critical correlation to observe is the ^3JCH coupling from the anomeric proton of the xylose (H-1", $\sim\delta$ 5.05) to the oxygenated aromatic carbon of the A-ring (C-7, $\sim\delta$ 158.0). This single cross-peak definitively establishes the 7-O-glycosidic linkage.

Visualization of Key Data

Chemical Structure and Numbering

Caption: Structure of (+)-Catechin 7-O- β -D-xylopyranoside with IUPAC numbering.

Key HMBC Correlations for Linkage Determination



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Caption: Key HMBC correlations confirming the 7-O-xyloside linkage.

Overall Characterization Workflow

Caption: A validated workflow for the spectroscopic characterization of **Catechin 7-xyloside**.

Conclusion

The structural characterization of **Catechin 7-xyloside** is a multi-step, synergistic process that relies on the strengths of both mass spectrometry and NMR spectroscopy. MS and MS/MS provide rapid confirmation of molecular weight and the fundamental catechin-pentoside nature of the molecule. However, it is the detailed, multi-dimensional analysis by NMR that provides the irrefutable, atom-level evidence of the glycosidic linkage position and stereochemistry. The key diagnostic markers are the H-1" to C-7 correlation in the HMBC spectrum and the large coupling constant of the anomeric proton, which confirms the β -configuration. By following the integrated workflow described in this guide, researchers can confidently and accurately elucidate the structure of **Catechin 7-xyloside**, providing a solid foundation for further pharmacological and biological investigation.

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